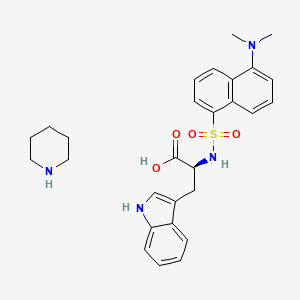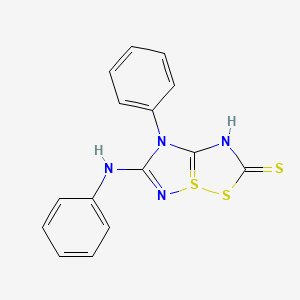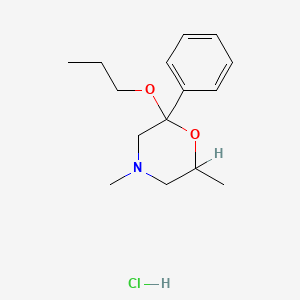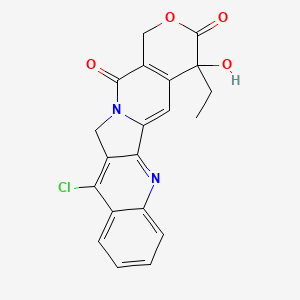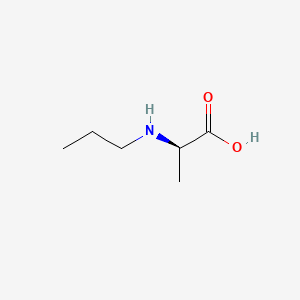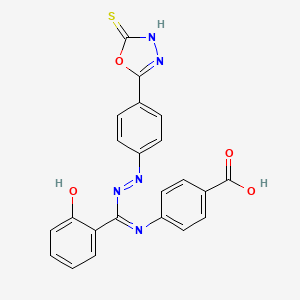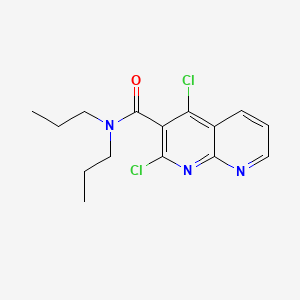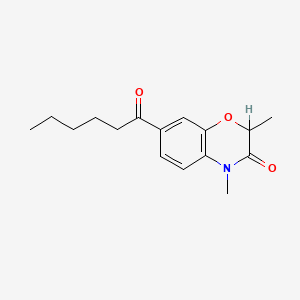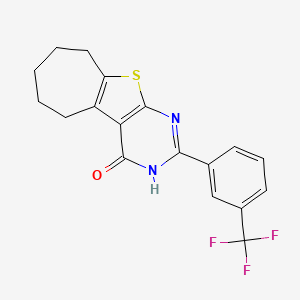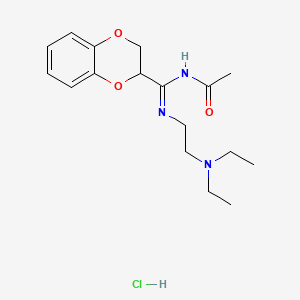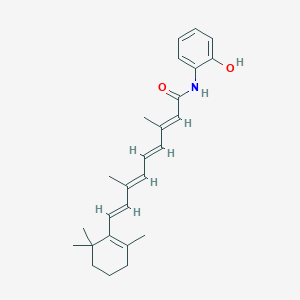
Retinamide, N-(2-hydroxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Retinamide, N-(2-hydroxyphenyl)-, is a synthetic retinoid derivative known for its potential therapeutic applications, particularly in cancer treatment. This compound is a member of the retinamide family, which are amides of retinoic acid. Retinamides have been extensively studied for their ability to inhibit the growth of various cancer cell lines and induce apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Retinamide, N-(2-hydroxyphenyl)-, typically involves the condensation of all-trans-retinoic acid with 2-aminophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of Retinamide, N-(2-hydroxyphenyl)-, follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the compound and ensure its high purity for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Retinamide, N-(2-hydroxyphenyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
Retinamide, N-(2-hydroxyphenyl)-, has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity of retinoids.
Biology: Investigated for its role in cell differentiation and apoptosis.
Medicine: Explored for its potential in cancer therapy, particularly in inhibiting the growth of cancer cells and inducing apoptosis.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of Retinamide, N-(2-hydroxyphenyl)-, involves both retinoid-receptor-dependent and retinoid-receptor-independent pathways. The compound binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), modulating gene expression and inducing apoptosis in cancer cells. Additionally, it can generate reactive oxygen species (ROS), leading to oxidative stress and cell death .
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenyl)-retinamide (4-HPR): Known for its anticancer properties and ability to induce apoptosis.
N-(2-carboxyphenyl)-retinamide (2-CPR): Exhibits better growth inhibitory effects in certain cancer cell lines compared to 4-HPR.
N-(4-ethoxyphenyl)-retinamide (4-EPR): Used as an internal standard in chromatography for retinoid analysis.
Uniqueness
Retinamide, N-(2-hydroxyphenyl)-, is unique due to its specific binding affinity to retinoic acid receptors and its ability to induce apoptosis through both receptor-dependent and independent mechanisms. Its hydroxyl group at the 2-position of the phenyl ring also contributes to its distinct chemical reactivity and biological activity .
Properties
CAS No. |
75664-75-4 |
|---|---|
Molecular Formula |
C26H33NO2 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-N-(2-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C26H33NO2/c1-19(15-16-22-21(3)12-9-17-26(22,4)5)10-8-11-20(2)18-25(29)27-23-13-6-7-14-24(23)28/h6-8,10-11,13-16,18,28H,9,12,17H2,1-5H3,(H,27,29)/b11-8+,16-15+,19-10+,20-18+ |
InChI Key |
YTKXJYIDYLNKFF-FUQLHJDNSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2=CC=CC=C2O)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=CC=C2O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


